8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-6-3-2-4-10-5-8-9-7(6)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKQBJYQRYUIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CN2C1=NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Methylthio 1 2 3 Triazolo 4,3 a Pyridine
Retrosynthetic Analysis of thenih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridine Core
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.comsemanticscholar.org The primary strategy for the nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridine core involves the disconnection of the triazole ring from the pyridine (B92270) moiety.
The most common disconnection occurs across the N2-N3 and C5-N4 bonds (based on pyridine numbering). This bond cleavage leads to a key precursor: a 2-hydrazinylpyridine derivative. The single carbon atom required to complete the triazole ring can be sourced from various one-carbon electrophiles such as aldehydes, orthoesters, or carboxylic acid derivatives.
Figure 1: General Retrosynthetic Disconnection of the nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridine Core.
This analysis establishes that the synthesis hinges on the effective preparation of a C-3 functionalized pyridine precursor, specifically 2-hydrazinyl-3-(methylthio)pyridine, and a subsequent cyclization step.
Synthesis of Key Precursors and Functionalization Strategies for the C-8 Position
The successful synthesis of the target compound relies heavily on the strategic preparation of a pyridine ring appropriately functionalized at what will become the C-8 position. This involves introducing a methylthio group at the C-3 position of the pyridine precursor.
Introduction of Pyridine Precursors with C-8 Functionalization
The synthesis typically begins with a readily available, substituted pyridine. A common starting material is 2,3-dichloropyridine, which allows for selective functionalization. researchgate.net The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution by hydrazine (B178648), which is a crucial step for building the triazole ring. The chlorine atom at the 3-position serves as a handle for introducing the desired methylthio substituent.
Another approach involves starting with 3-picoline, which can be chlorinated to produce a mixture of 2-chloro-3-methylpyridine (B94477) and 2-chloro-5-methylpyridine. google.com Separation of these isomers is necessary to obtain the required precursor for subsequent functionalization at the 3-position.
Strategies for Methylthio Group Installation at C-8
The introduction of the methylthio group at the C-3 position (which becomes C-8 in the final product) is a critical transformation. This is generally achieved via nucleophilic substitution.
One effective method involves the reaction of a precursor like 2,3-dimethyl-4-chloropyridine-N-oxide with sodium hydrosulfide (B80085) (NaSH), followed by alkylation with methyl iodide. orientjchem.org While this example is for a different position, the principle of nucleophilic substitution with a sulfur nucleophile is directly applicable. A more direct route would involve reacting a 3-halopyridine derivative, such as 2-chloro-3-bromopyridine, with a methylthiolate salt like sodium thiomethoxide (NaSMe). The greater reactivity of the bromine atom allows for selective substitution.
The table below summarizes precursor strategies.
| Starting Material | Key Intermediate | Functionalization Reaction | Reference |
|---|---|---|---|
| 2,3-Dichloropyridine | 2-Chloro-3-(methylthio)pyridine (B1601357) | Nucleophilic substitution with NaSMe | researchgate.net |
| 3-Picoline | 2-Chloro-3-methylpyridine | Chlorination and Isomer Separation | google.com |
Once the 2-chloro-3-(methylthio)pyridine intermediate is secured, it can be converted to the crucial 2-hydrazinyl-3-(methylthio)pyridine by reacting it with hydrazine hydrate. researchgate.net This precursor is now ready for the final cyclization step.
Cyclization Methodologies fornih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridine Ring Formation
The final and defining step in the synthesis is the formation of the fused triazole ring. This is typically accomplished through the cyclization of the 2-hydrazinylpyridine precursor with a one-carbon component. Several methodologies exist, with oxidative cyclization and condensation/dehydration reactions being the most prominent. doi.org
Oxidative Cyclization Approaches
Oxidative cyclization is a powerful method for forming the N-N bond of the triazole ring. This approach generally involves two steps: the initial condensation of the 2-hydrazinylpyridine with an aldehyde to form a 2-pyridylhydrazone intermediate, followed by an oxidative step that induces cyclization.
Various oxidizing agents have been employed for this transformation. Iodine (I₂) is a classic reagent, often used in combination with a base. nih.gov More recently, systems like potassium iodide (KI) with tert-butyl hydroperoxide (TBHP) have been developed as efficient, transition-metal-free alternatives. nih.govrsc.org This method provides good yields and operates under relatively mild conditions. Another notable reagent is N-Chlorosuccinimide (NCS), which can effect the oxidative cyclization of 2-pyridylhydrazones under very mild conditions, such as at 0 °C in DMF. mdpi.com
The general mechanism involves the formation of the hydrazone, followed by oxidation, which facilitates an intramolecular electrophilic attack from the hydrazone carbon onto the pyridine nitrogen, leading to the fused ring system after aromatization. mdpi.comacs.org
Condensation and Dehydration Reactions
An alternative to oxidative methods involves the direct condensation of the 2-hydrazinylpyridine precursor with carboxylic acids or their derivatives, followed by a dehydration-induced cyclization.
In this pathway, the 2-hydrazinylpyridine reacts with a reagent like an acyl chloride or an orthoester. For instance, reaction with formic acid or triethyl orthoformate would yield an N-formyl-N'-(pyridin-2-yl)hydrazine intermediate. Subsequent heating, often in the presence of a dehydrating agent like acetic acid or polyphosphoric acid, promotes intramolecular cyclization to furnish the nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridine ring. organic-chemistry.org Microwave irradiation has been shown to accelerate this dehydration step significantly. organic-chemistry.org This method avoids the use of external oxidants and is suitable for a range of substrates.
The table below compares different cyclization methodologies.
| Method | Key Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Oxidative Cyclization | Aldehyde, KI/TBHP | 130 °C, 1,4-dioxane | Transition-metal-free, one-pot | nih.govrsc.org |
| Oxidative Cyclization | Aldehyde, NCS | 0 °C, DMF | Very mild conditions, high yield | mdpi.com |
| Condensation/Dehydration | Hydrazides, Acetic Acid | Microwave irradiation | Avoids external oxidants, rapid | organic-chemistry.org |
By selecting the appropriate precursors and cyclization strategy, a robust and efficient synthesis of 8-(methylthio)- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridine can be achieved, enabling further exploration of its chemical and biological properties.
Palladium-Catalyzed Synthetic Routes
Palladium catalysis offers a powerful and versatile tool for the synthesis of the researchgate.netorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine scaffold and for the introduction of substituents onto the heterocyclic core. These methods are valued for their efficiency, functional group tolerance, and ability to form key carbon-nitrogen and carbon-carbon bonds.
One prominent strategy involves the palladium-catalyzed addition of hydrazides to a 2-chloropyridine (B119429) precursor. This reaction chemoselectively forms an N-aryl hydrazide intermediate, which can then undergo cyclization to yield the fused triazole ring system. organic-chemistry.orgacs.org The cyclization step is often promoted by dehydration, which can be efficiently achieved using microwave irradiation in acetic acid. organic-chemistry.orgacs.org This two-step, one-pot approach streamlines the synthesis of the core structure.
For the specific functionalization at the 8-position, such as introducing the methylthio group, palladium-catalyzed cross-coupling reactions are employed. Starting from an 8-halo- researchgate.netorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine (e.g., 8-bromo or 8-iodo derivative), various coupling partners can be used. researchgate.netlp.edu.ua For instance, a Suzuki coupling reaction, utilizing palladium acetate (B1210297) as a catalyst, can be used to form C-C bonds by coupling the 8-halo precursor with an appropriate boronic acid. unito.it While this is typically used for aryl or alkyl groups, related palladium-catalyzed reactions can facilitate the introduction of sulfur-containing moieties. A common route to the target compound involves synthesizing the researchgate.netorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine-8-thione intermediate, followed by S-methylation. However, direct C-S bond formation via palladium catalysis on an 8-halo precursor with a methylthiolate source represents a more direct, albeit challenging, alternative.
Table 1: Examples of Palladium Catalysts and Reactions in Triazolopyridine Synthesis
| Reaction Type | Palladium Catalyst | Precursors | Key Bond Formed | Reference |
| N-Arylation | Not specified | 2-Chloropyridine, Hydrazide | C-N | organic-chemistry.orgacs.org |
| Suzuki Coupling | Palladium(II) Acetate | 8-Halo-triazolopyridine, Boronic acid | C-C | unito.it |
| Allylic Coupling | Not specified | Triazolopyrimidine salt, Allylic phosphates | C-N | nih.gov |
Electrochemically Induced Cyclization
Electrochemical synthesis has emerged as a sustainable and powerful alternative to traditional chemical oxidant-based methods, offering mild reaction conditions and high selectivity without the need for transition metals or harsh reagents. organic-chemistry.org For the synthesis of the researchgate.netorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine ring system, electrochemically induced cyclization provides a novel and efficient pathway.
A key application of this methodology is the desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates to form 3-amino- researchgate.netorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridines. organic-chemistry.org This approach avoids the use of external oxidants by employing an electrochemical cell to mediate the reaction. Another relevant electrochemical method is the dehydrogenative cyclization of hydrazones derived from 2-acylpyridines. researchgate.net This process involves an anodic oxidation to facilitate the intramolecular C-N bond formation, leading directly to the fused triazole system under mild, reagent-free conditions. researchgate.net
These electro-oxidative cyclization pathways often proceed through the generation of reactive intermediates, such as nitrilimines or amphiphilic species, from hydrazone precursors. mdpi.comnih.gov The reactions are typically carried out in an undivided cell with simple electrodes (e.g., platinum, stainless steel) and a supporting electrolyte, highlighting the operational simplicity and green credentials of this advanced synthetic route. researchgate.netnih.gov
Optimization of Reaction Conditions and Yields
The first phase, cyclization to the thione, is typically achieved by reacting a hydrazide intermediate with an isothiocyanate (e.g., methyl isothiocyanate) in a solvent like ethanol (B145695) under reflux. nih.govresearchgate.net This is followed by base-mediated intramolecular cyclization. The choice of base, temperature, and reaction time are critical for maximizing the yield of the triazole-3-thione. Studies have shown that using 10% aqueous sodium hydroxide (B78521) at 60 °C for 3-4 hours provides high yields, often in the range of 70–99% over the two steps. nih.gov
The second phase is the S-alkylation of the triazole-3-thione. This reaction is typically an SN2 substitution using an alkyl halide, such as methyl iodide, in the presence of a base. The optimization of this step involves screening different bases, solvents, and temperatures. Common conditions include using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent system like acetone/methanol at room temperature. nih.govresearchgate.net The reaction times can vary from a few hours to overnight, with yields for this step being moderate to excellent (e.g., 61-92%). nih.govresearchgate.net
Table 2: Optimization Parameters for a Two-Step Synthesis of 3-thio-1,2,4-triazole Derivatives
| Step | Reagents & Conditions | Temperature | Time | Typical Yield | Reference |
| Thione Formation | 1. Methyl isothiocyanate, EtOH2. 10% aq. NaOH | 1. Reflux2. 60 °C | 1. 4 h2. 3 h | 70-99% (over 2 steps) | nih.gov |
| S-Alkylation | Alkyl halide, K₂CO₃, Acetone/MeOH | Room Temperature | 4-14 h | 61-92% | nih.govresearchgate.net |
Green Chemistry Principles and Sustainable Synthesis Routes
Adherence to green chemistry principles is increasingly important in modern organic synthesis. For the preparation of 8-(methylthio)- researchgate.netorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine and its analogs, several sustainable strategies have been developed to minimize environmental impact.
Microwave-Assisted Synthesis: Microwave irradiation has become a key tool for accelerating reaction rates, improving yields, and reducing energy consumption. nih.govmdpi.com The cyclization step to form the triazolopyridine core, which often requires prolonged heating with conventional methods, can be completed in significantly shorter times under microwave conditions. organic-chemistry.orgacs.org This technique offers advantages of uniform heating and often leads to cleaner reactions with easier work-ups. nih.govmdpi.com
One-Pot Reactions: Combining multiple synthetic steps into a single operation, or "one-pot" synthesis, enhances efficiency by reducing the need for intermediate purification, minimizing solvent waste, and saving time and resources. rsc.orgresearchgate.net The synthesis of the researchgate.netorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridine scaffold from 2-hydrazinopyridine (B147025) and aldehydes is an example of an atom-economic, one-pot process that can be performed at room temperature. rsc.orgresearchgate.net
Sustainable Solvents and Catalysts: The development of catalyst-free reactions or the use of environmentally benign solvents and recyclable catalysts are central to green synthesis. nih.gov For instance, some oxidative cyclizations can be performed using polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium. organic-chemistry.org Furthermore, electrochemical methods, as discussed in section 2.3.4, represent a significant advance in green chemistry by eliminating the need for chemical oxidants and often operating under mild, ambient conditions. organic-chemistry.orgmdpi.com
Chemical Reactivity and Derivatization of 8 Methylthio 1 2 3 Triazolo 4,3 a Pyridine
Reactivity of the Fused Triazolo[4,3-a]pyridine System
The nih.govnih.govnih.govtriazolo[4,3-a]pyridine ring is a fused heterocyclic system characterized by a 10-π electron aromatic structure. nih.gov This fusion results in a unique electronic distribution that dictates its reactivity towards both electrophiles and nucleophiles. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences the sites of chemical attack. wikipedia.org
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally sluggish compared to benzene (B151609), a consequence of the deactivating effect of the electronegative nitrogen atom. wikipedia.org This effect is compounded in the fused triazolopyridine system. The nitrogen atom in the pyridine ring can be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring and making substitution even more challenging. wikipedia.org
When electrophilic substitution does occur on pyridine itself, it typically favors the 3-position (C-6 or C-8 in the context of the fused system). quora.com However, in related fused heterocyclic systems like pyrazolotriazolopyrimidines, electrophilic substitution reactions such as bromination, iodination, and nitration have been shown to occur selectively on the six-membered pyrimidine (B1678525) ring. nih.gov For the nih.govnih.govnih.govtriazolo[4,3-a]pyridine system, computational studies and experimental evidence on substituted analogs suggest that the positions on the pyridine part of the scaffold are the most likely sites for electrophilic attack, though requiring forcing conditions. The precise regioselectivity is influenced by the existing substituents on the ring.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly when a good leaving group is present at positions activated by the ring nitrogen (e.g., C-5 and C-7, and to a lesser extent, C-8). The synthesis of various 8-substituted nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives often proceeds via nucleophilic displacement of a halide at the C-8 position. For instance, the preparation of 8-chloro derivatives serves as a key step for introducing other functionalities through reaction with various nucleophiles. researchgate.net This indicates that the C-8 position is a viable site for nucleophilic substitution, provided it is functionalized with a competent leaving group.
Ring-Opening and Rearrangement Mechanisms
Fused nih.govnih.govnih.govtriazolo systems are known to undergo rearrangement reactions, most notably the Dimroth rearrangement. This thermal or acid-catalyzed rearrangement involves the isomerization of N-fused heterocycles. In the analogous nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine system, the Dimroth rearrangement leads to the formation of the more thermodynamically stable nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine isomer. nih.gov This transformation typically involves a ring-opening of the triazole ring, followed by rotation and re-cyclization. It is a characteristic reaction for this class of compounds, allowing for the synthesis of different isomeric scaffolds from a common precursor.
Transformations of the Methylthio Moiety at C-8
The methylthio (-SCH3) group at the C-8 position is a key functional handle that can be readily transformed, providing a gateway to a wide range of derivatives. The sulfur atom can be oxidized to higher oxidation states or the entire group can be displaced by nucleophiles.
Oxidation to Sulfoxides and Sulfones
The sulfur atom of the methylthio group is readily oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. researchgate.netjsynthchem.com This transformation is a common and high-yielding reaction in organic synthesis. researchgate.net Various oxidizing agents can be employed, with reagents like potassium peroxymonosulfate (B1194676) (Oxone) and meta-chloroperoxybenzoic acid (m-CPBA) being particularly effective for converting heterocyclic sulfides into their sulfone counterparts. reading.ac.ukreading.ac.uk
The oxidation proceeds in a stepwise manner, first yielding the sulfoxide (B87167) and then, upon further oxidation, the sulfone. rsc.org The resulting sulfones are valuable synthetic intermediates because the methylsulfonyl group is an excellent leaving group in nucleophilic substitution reactions. rsc.org
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 3-(Methylthio)-6-aryl-1,2,4-triazines | Oxone® | 3-(Methylsulfonyl)-6-aryl-1,2,4-triazines | reading.ac.uk |
| 5-Mercapto-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one (after methylation) | Potassium permanganate | 5-Methylsulphonyl-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one | rsc.org |
| Thioanisole | Hydrogen Peroxide (H₂O₂) | Methyl phenyl sulfoxide | rsc.org |
Nucleophilic Displacement of the Methylthio Group
The methylthio group itself is generally a poor leaving group. However, its conversion to a methylsulfinyl or, more effectively, a methylsulfonyl group dramatically enhances its leaving group ability. The strong electron-withdrawing nature of the sulfonyl group activates the C-8 position for nucleophilic aromatic substitution (SNAr).
In analogous heterocyclic systems, such as v-triazolo[4,5-d]pyrimidines, the methylsulfonyl group at an analogous position is readily displaced by a variety of nucleophiles. rsc.org For example, reaction with sodium methoxide (B1231860) yields the corresponding methoxy (B1213986) derivative, while reaction with ammonia (B1221849) or amines provides the amino-substituted compounds. rsc.org This strategy allows for the introduction of diverse oxygen, nitrogen, and other nucleophiles at the C-8 position of the nih.govnih.govnih.govtriazolo[4,3-a]pyridine core, making it a powerful method for generating chemical diversity.
| Starting Material (Sulfone) | Nucleophile | Product | Reference |
|---|---|---|---|
| 5-Methylsulphonyl-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one | Sodium methoxide | 5-Methoxy-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one | rsc.org |
| 5-Methylsulphonyl-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one | Ammonia | 5-Amino-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one | rsc.org |
| 5,7-Bis(methylthio)-v-triazolo[4,5-d]pyrimidine (as sulfone) | Ethanolic ammonia | 5,7-Diamino-v-triazolo[4,5-d]pyrimidine | rsc.org |
Metal-Catalyzed Cross-Coupling Reactions Involving the Methylthio Group
The methylthio (-SMe) group can serve as a versatile leaving group in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While the application of such reactions to the specific 8-(methylthio)- researchgate.netnih.govtriazolo[4,3-a]pyridine scaffold is an area of ongoing research, the principles of these transformations are well-established for other aryl thioethers.
Transformations such as the Liebeskind-Srogl cross-coupling, which utilizes a palladium catalyst and a copper(I) thiophene (B33073) carboxylate co-catalyst, allow for the coupling of thioethers with boronic acids under neutral conditions. Similarly, nickel- and palladium-catalyzed Kumada-type couplings can react thioethers with Grignard reagents. These methodologies present potential pathways for the derivatization of the 8-position of the triazolopyridine core. The successful application of these methods would grant access to a wide array of derivatives, including aryl, heteroaryl, and alkyl substituted analogues, significantly expanding the chemical space accessible from the 8-(methylthio) precursor. However, specific documented examples of these cross-coupling reactions on 8-(methylthio)- researchgate.netnih.govtriazolo[4,3-a]pyridine are not extensively reported in current literature, indicating a promising field for future synthetic exploration.
Functionalization at Nitrogen Atoms of the Triazole and Pyridine Rings
Computational studies on the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine have provided insight into the electron density at each nitrogen atom. These analyses suggest that the non-bridgehead nitrogen atoms of the triazole ring are potential sites for electrophilic attack.
| Atom | Calculated Mulliken Atomic Charge |
|---|---|
| N(1) | -0.279 |
| N(2) | -0.281 |
| N(3) (bridgehead) | -0.243 |
Table 1: Calculated atomic charges on the triazole nitrogen atoms of a researchgate.netnih.govtriazolo[4,3-a]pyridine derivative, indicating higher electron density on N(1) and N(2).
This differential nucleophilicity allows for selective functionalization. For instance, alkylation reactions with alkyl halides can introduce substituents at these positions. In related fused triazole-pyridine systems, the nitrogen atom of the pyridine ring has been shown to undergo alkylation with reagents like ethyl, propyl, and pentyl bromides to yield the corresponding N-alkyl pyridinium (B92312) bromide derivatives. amhsr.org This suggests a similar reactivity for the pyridine nitrogen in 8-(Methylthio)- researchgate.netnih.govtriazolo[4,3-a]pyridine, which would result in the formation of quaternary ammonium (B1175870) salts, thereby modifying the electronic and solubility properties of the molecule.
Exploration of Novel Reaction Pathways and Mechanisms
Beyond direct functionalization, the researchgate.netnih.govtriazolo[4,3-a]pyridine scaffold can undergo fascinating molecular rearrangements, offering pathways to isomeric structures that may possess different chemical and biological properties. One of the most significant of these is the Dimroth rearrangement. wikipedia.org
The Dimroth rearrangement is a well-documented isomerization process for many nitrogen-containing heterocycles, including the researchgate.netnih.govtriazolo[4,3-a]pyridine system. nih.gov This rearrangement typically occurs under acidic or basic conditions, or upon heating, and converts the kinetically favored researchgate.netnih.govtriazolo[4,3-a]pyridine isomer into the thermodynamically more stable researchgate.netnih.govtriazolo[1,5-a]pyridine isomer. beilstein-journals.orgresearchgate.net
The accepted mechanism for this transformation involves the following steps:
Protonation/Deprotonation: The reaction is often initiated by the protonation or deprotonation of a ring nitrogen atom, which facilitates ring opening. nih.gov
Ring Opening: The triazole ring cleaves, typically between the N(2) and C(3) positions, to form an open-chain intermediate.
Tautomerization/Rotation: The intermediate undergoes tautomerization and bond rotation, allowing for a different ring closure pathway.
Ring Closure: A new ring is formed by the nucleophilic attack of a nitrogen atom onto a different electrophilic center, leading to the rearranged heterocyclic system. beilstein-journals.org
This rearrangement provides a strategic approach to synthesize substituted researchgate.netnih.govtriazolo[1,5-a]pyridines, which might be less accessible through direct synthesis. The presence and nature of substituents on the ring system can influence the rate and feasibility of the Dimroth rearrangement. benthamscience.com For 8-(Methylthio)- researchgate.netnih.govtriazolo[4,3-a]pyridine, this pathway would lead to the formation of an 8-(methylthio)- researchgate.netnih.govtriazolo[1,5-a]pyridine derivative, representing a significant structural and electronic reorganization of the core scaffold.
| Starting Compound | Reaction Pathway | Product |
|---|---|---|
| 8-(Methylthio)- researchgate.netnih.govtriazolo[4,3-a]pyridine | Dimroth Rearrangement (Acid/Base or Heat) | 8-(Methylthio)- researchgate.netnih.govtriazolo[1,5-a]pyridine |
Table 2: Illustration of the Dimroth rearrangement pathway for 8-(Methylthio)- researchgate.netnih.govtriazolo[4,3-a]pyridine.
Advanced Spectroscopic and X Ray Crystallographic Analysis of 8 Methylthio 1 2 3 Triazolo 4,3 a Pyridine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement of the parent ion. For 8-(methylthio)- nih.govmdpi.comlp.edu.uatriazolo[4,3-a]pyridine, the expected molecular formula is C₈H₈N₄S.
The calculated exact mass for the protonated molecule [M+H]⁺ would be determined with high precision. In studies of similar nih.govmdpi.comlp.edu.uatriazolo[4,3-a]pyridine derivatives, HRMS (ESI) has been successfully used to confirm the elemental composition, with observed masses typically falling within a few parts per million (ppm) of the calculated values. nih.gov For instance, the HRMS (ESI) m/z for a related compound, C₁₆H₁₂F₃N₆O, was calculated as 361.1019 for the [M+H]⁺ ion, and the found value was 361.1026, demonstrating the accuracy of the technique. nih.gov A similar level of accuracy would be expected for 8-(methylthio)- nih.govmdpi.comlp.edu.uatriazolo[4,3-a]pyridine, providing definitive confirmation of its molecular formula.
Table 1: Predicted High-Resolution Mass Spectrometry Data for C₈H₈N₄S
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 193.0542 |
| [M+Na]⁺ | 215.0361 |
| [M+K]⁺ | 230.9921 |
Note: The data in this table is theoretical and serves as a reference for expected experimental outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 8-(methylthio)- nih.govmdpi.comlp.edu.uatriazolo[4,3-a]pyridine.
1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of 8-(methylthio)- nih.govmdpi.comlp.edu.uatriazolo[4,3-a]pyridine is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the methyl protons of the methylthio group. The chemical shifts (δ) and coupling constants (J) would be indicative of their electronic environment and neighboring protons. Based on data from related 8-chloro and 8-methyl substituted nih.govmdpi.comlp.edu.uatriazolo[4,3-a]pyridines, the pyridine ring protons would likely appear in the aromatic region (δ 7.0-9.0 ppm). mdpi.comresearchgate.net The methyl protons of the SCH₃ group would be expected to appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm. mdpi.com
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The number of signals would correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts of the pyridine and triazole ring carbons would be observed in the downfield region (typically δ 110-160 ppm), while the methyl carbon of the methylthio group would resonate at a much higher field. mdpi.comresearchgate.net
¹⁵N NMR spectroscopy, although less common, would provide direct information about the nitrogen atoms in the triazolo and pyridine rings, helping to confirm the fused ring structure and the electronic environment of each nitrogen atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-(Methylthio)- nih.govmdpi.comlp.edu.uatriazolo[4,3-a]pyridine
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring Hs | 7.0 - 9.0 (multiplets) | - |
| Triazole Ring & Pyridine Ring Cs | - | 110 - 160 |
| -SCH₃ | ~2.7 (singlet) | ~15 - 25 |
Note: These are predicted chemical shift ranges based on analogous structures.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are crucial for assembling the molecular structure from the 1D NMR data.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C), enabling the unambiguous assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the methylthio group to the 8-position of the pyridine ring and confirming the fusion of the triazole and pyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. For example, it could show through-space interactions between the methyl protons and protons on the pyridine ring, further confirming the geometry of the molecule.
Infrared and Raman Spectroscopy for Vibrational Mode Assignments
Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of vibrational modes. nih.govmdpi.com For the nih.govmdpi.comlp.edu.uatriazolo[4,3-a]pyridine core, characteristic ring stretching and deformation modes are expected.
Table 3: Expected Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N and C=C Ring Stretch | 1400 - 1650 | IR, Raman |
| C-S Stretch | 600 - 800 | IR, Raman |
| Ring Breathing/Deformation | 700 - 1200 | IR, Raman |
Note: This table provides general ranges for the expected vibrational modes.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
The nih.govmdpi.comlp.edu.uatriazolo[4,3-a]pyridine ring system is expected to be largely planar. The methylthio group at the 8-position would have a specific conformation relative to the ring system. X-ray diffraction would also provide precise measurements of the C-S bond length and the C-S-C bond angle of the methylthio group.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For 8-(methylthio)- nih.govmdpi.comlp.edu.uatriazolo[4,3-a]pyridine, several types of non-covalent interactions could be anticipated. Given the aromatic nature of the fused ring system, π-π stacking interactions between adjacent molecules are highly probable and would play a significant role in the crystal packing.
Planarity and Torsional Angles of the Fused System
The geometry of the fused nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine ring system is a critical determinant of its molecular packing, electronic properties, and interaction with biological targets. X-ray crystallographic studies of derivatives of the nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold consistently reveal a high degree of planarity.
Detailed structural analysis of the related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, shows that the fused bicyclic system is nearly planar. nih.gov In the asymmetric unit of its crystal structure, there are two independent molecules, and in both, the planarity is pronounced. The deviation from perfect planarity can be quantified by the dihedral angle between the pyridine and the 1,2,4-triazole (B32235) rings. For this specific derivative, these angles are exceptionally small, indicating minimal twisting between the two rings. nih.gov
| Molecule in Asymmetric Unit | Dihedral Angle (Pyridine/Triazole) | Reference |
| Molecule 1 | 3.1(1)° | nih.gov |
| Molecule 2 | 1.8(1)° | nih.gov |
This data is for 1,2,4-triazolo[4,3-a]pyridin-3-amine, a closely related derivative.
Electronic Absorption and Emission (Fluorescence/Luminescence) Spectroscopy for Electronic Transitions
The electronic properties of the nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine system can be investigated using UV-visible absorption and fluorescence spectroscopy. These techniques provide insight into the electronic transitions occurring within the molecule upon excitation with light.
Studies on derivatives like 1,2,4-triazolo[4,3-a]pyridin-3-amine show a characteristic absorption spectrum with distinct bands corresponding to π-π* and n-π* transitions. nih.gov The spectrum typically features a complex and strong absorption pattern in the ultraviolet region (200–400 nm) and a weaker band system at longer wavelengths in the visible range (400–600 nm). nih.gov This spectral pattern is consistent with the presence of two coupled π-ring systems, the pyridine and triazole rings, which create an extended conjugated system. nih.gov
Regarding emission properties, many nitrogen-rich fused heterocycles, including triazolopyridine derivatives, exhibit fluorescence or luminescence. The emission characteristics are often sensitive to the substitution pattern and the chemical environment, such as solvent polarity and pH. scholaris.carsc.org For 1,2,4-triazolo[4,3-a]pyridin-3-amine, luminescence has been measured, and the Stokes shift—the difference in wavelength between the absorption maximum and the emission maximum—has been calculated. nih.gov The presence of distinct Stokes shifts for the triazole and pyridine rings suggests complex electronic relaxation pathways within the molecule. nih.gov
| Spectroscopic Parameter | 1,2,4-triazolo[4,3-a]pyridin-3-amine | Reference |
| Absorption Spectrum | Strong band (200-400 nm), Weaker doublet (400-600 nm) | nih.gov |
| Stokes Shift (Triazole Ring) | 9410 cm⁻¹ | nih.gov |
| Stokes Shift (Pyridine Ring) | 7625 cm⁻¹ | nih.gov |
This data is for 1,2,4-triazolo[4,3-a]pyridin-3-amine, a closely related derivative.
The introduction of a methylthio (-SCH₃) group at the 8-position of the nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine core is expected to influence the electronic transitions. The sulfur atom, with its lone pairs of electrons, can participate in the π-conjugated system, acting as an auxochrome. This typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound. The potential for such derivatives to act as fluorescent probes has been explored in related triazolopyrimidine systems. nih.gov
Computational and Theoretical Chemistry Studies of 8 Methylthio 1 2 3 Triazolo 4,3 a Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 8-(Methylthio)- mdpi.comresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, DFT calculations are employed to determine its most stable three-dimensional geometry (geometry optimization) and to map its electronic properties. Theoretical calculations for similar heterocyclic systems have often been performed using the B3LYP functional with basis sets such as 6-31G or 6-311G, which provide a good balance between accuracy and computational cost. mdpi.commdpi.comnih.gov Geometry optimization calculations aim to find the minimum energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. For the fused mdpi.comresearchgate.netmdpi.comtriazolo[4,3-a]pyridine ring system, these calculations typically confirm a nearly planar structure. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks, respectively.
For 8-(Methylthio)- mdpi.comresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, the HOMO is expected to be distributed over the electron-rich triazolopyridine ring system and the sulfur atom of the methylthio group. The LUMO is likely concentrated on the heterocyclic ring system. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap indicates high stability and lower reactivity. This energy gap is also instrumental in predicting the electronic absorption properties of the molecule. schrodinger.com
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Definition | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | An indicator of molecular chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green represents areas of neutral potential. mdpi.comresearchgate.net
For 8-(Methylthio)- mdpi.comresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, the MEP surface would be expected to show the most negative potential (red/yellow regions) localized around the nitrogen atoms of the triazole and pyridine (B92270) rings, highlighting them as the primary sites for electrophilic interaction. The hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential (blue regions). mdpi.com This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and stability by studying charge delocalization and hyperconjugative interactions. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov
DFT calculations can be used to determine a range of chemical reactivity descriptors that quantify a molecule's response to chemical reactions. These are categorized as global and local descriptors.
Global Reactivity Descriptors are derived from the energies of the HOMO and LUMO and provide a general measure of the molecule's reactivity. mdpi.comirjweb.com Key global descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. mdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Softness (S): The reciprocal of hardness, indicating how easily the molecule can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |
| Global Softness (S) | S = 1 / (2η) | Measure of molecular polarizability. |
Local Reactivity Descriptors , such as Fukui functions , identify the most reactive sites within a molecule. mdpi.com The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the identification of specific atoms susceptible to:
Nucleophilic attack (f+): Where an electron is added.
Electrophilic attack (f-): Where an electron is removed.
Radical attack (f0): The average of f+ and f-.
For 8-(Methylthio)- mdpi.comresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, Fukui function analysis would likely pinpoint the nitrogen atoms as the most probable sites for electrophilic attack, consistent with MEP analysis.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them. For 8-(Methylthio)- mdpi.comresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, this analysis would primarily focus on the rotation of the methylthio (-SCH₃) group relative to the fused heterocyclic ring.
By systematically changing the dihedral angle of the C-S bond and calculating the energy at each step, a potential energy surface (PES) scan can be generated. nih.gov The minima on this surface correspond to stable conformers, while the maxima represent the transition states for interconversion between them. This analysis helps to understand the molecule's flexibility and the most likely conformation it will adopt in different environments. For similar fused ring systems, the structure is often found to be nearly planar, suggesting a high degree of rigidity in the core scaffold. mdpi.comnih.gov
Prediction and Validation of Spectroscopic Data using Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are highly effective in predicting various spectroscopic properties of molecules. The calculated spectra can be compared with experimental data to confirm the molecular structure. researchgate.net
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. This allows for a detailed interpretation of experimental FT-IR and FT-Raman spectra. nih.gov
NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The theoretical chemical shifts are typically compared to an internal standard (e.g., Tetramethylsilane, TMS) and show good correlation with experimental results, aiding in the structural elucidation of the compound.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. semanticscholar.org These calculations can explain the origin of the observed absorption bands, often attributing them to π→π* transitions within the aromatic system.
This comprehensive computational approach allows for the validation of experimental findings and provides a deeper, atomistic-level understanding of the structure and reactivity of 8-(Methylthio)- mdpi.comresearchgate.netmdpi.comtriazolo[4,3-a]pyridine.
Mechanistic Investigations in Biological Systems in Vitro and Molecular Level Focus
Enzyme Inhibition and Activation Studies (in vitro, detailed kinetics)
No in vitro enzyme inhibition or activation studies with detailed kinetics have been published for 8-(Methylthio)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine. Research on related analogs within the researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine class has identified inhibitors for enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and smoothened (SMO), but this data is not transferable to the specific 8-(methylthio) derivative. nih.govnih.gov
Elucidation of Binding Modes and Active Site Interactions (e.g., via Computational Docking)
There are no computational docking or structural biology studies (e.g., X-ray crystallography, NMR) available in the literature that elucidate the binding mode or active site interactions of 8-(Methylthio)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine with any biological target.
Identification of Specific Molecular Targets and Pathways
Specific molecular targets and biological pathways modulated by 8-(Methylthio)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine have not been identified in published research. While the general scaffold is known to target pathways like PD-1/PD-L1 interaction and Hedgehog signaling, these findings are associated with different derivatives. researchgate.netnih.gov
Receptor-Ligand Binding Assays (mechanistic details, not whole-organism effects)
No receptor-ligand binding assays detailing the mechanistic interactions of 8-(Methylthio)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine have been reported.
Affinity and Selectivity Profiling (in vitro)
In the absence of binding assays, there is no data on the affinity (e.g., Kᵢ, Kd, IC₅₀) or selectivity profile of 8-(Methylthio)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine against any panel of biological targets.
Kinetic Parameters of Binding (k_on, k_off, Residence Time)
The kinetic parameters of binding, such as the association rate constant (k_on), dissociation rate constant (k_off), and target residence time, for 8-(Methylthio)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine are unknown due to the lack of specific research.
Interactions with Biomolecules (e.g., DNA, RNA, Proteins) at the Molecular Level
There are no published studies that investigate the direct molecular interactions between 8-(Methylthio)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine and biomolecules like DNA, RNA, or specific proteins.
Modulation of Key Cellular Processes (In Vitro and Molecular Level Focus)
Research into compounds based on the mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine scaffold, the core structure of 8-(methylthio)- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine, has revealed its capacity to modulate critical cellular pathways at a molecular level. These investigations have primarily focused on enzymatic inhibition and the disruption of protein-protein interactions, which are central to various pathological processes, particularly in oncology and immunology.
One of the key cellular processes modulated by this class of compounds is the tryptophan catabolism pathway, through the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov IDO1 is a heme-containing enzyme that plays a significant role in immune evasion by creating a tolerant microenvironment. nih.gov Mechanistic studies, including molecular dynamics simulations, have demonstrated that the mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine scaffold acts as a novel chemotype for IDO1 inhibition. nih.govnih.gov The inhibitory action is achieved through the coordination of the N1 atom of the triazole ring with the iron atom within the enzyme's heme group, directly engaging the catalytic machinery. nih.gov
Another significant cellular process impacted by mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine derivatives is the immune checkpoint signaling pathway involving Programmed Cell Death-1 (PD-1) and its ligand, Programmed Cell Death-Ligand 1 (PD-L1). mdpi.comnih.gov The interaction between PD-1 and PD-L1 is a crucial mechanism for downregulating T-cell activity, which can be exploited by cancer cells to evade immune surveillance. mdpi.com A novel series of mdpi.comnih.govnih.govtriazolo[4,3-a]pyridines has been developed as potent small-molecule inhibitors that disrupt this critical protein-protein interaction. nih.gov The molecular consequence of this inhibition was observed in a co-culture model of T-cells and human cancer cells, where the lead compound dose-dependently increased the production of interferon-gamma (IFN-γ). mdpi.comnih.gov This elevation in IFN-γ, a key cytokine, signifies a restoration of T-cell activity and a reversal of the immunosuppressive signal mediated by the PD-1/PD-L1 axis. mdpi.com
Structure-Activity Relationship (SAR) Studies Guiding Compound Design and Optimization (pre-clinical, non-human)
The development of potent and selective agents based on the mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine scaffold has been heavily guided by extensive structure-activity relationship (SAR) studies. These preclinical investigations have been crucial for optimizing the molecular architecture to enhance target engagement and potency.
For the inhibition of the IDO1 enzyme, SAR studies began with a hit compound, VS9, identified through a structure-based virtual screen, which possessed a novel mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine core and exhibited an IC50 value in the low micromolar range. nih.gov The subsequent in silico-guided design and synthesis of analogues established several key SAR principles. nih.govnih.gov It was confirmed that the mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine moiety is essential for activity, acting as the primary heme-binding element. nih.gov This was unequivocally demonstrated by an analogue where the scaffold was replaced by a naphthalene (B1677914) group, resulting in a complete loss of inhibitory activity. nih.gov Molecular modeling indicated that the triazolopyridine ring fits into a specific pocket (pocket A) of the enzyme's active site. nih.gov Optimization efforts led to the synthesis of compound 38 , which showed a significant improvement in potency, with a sub-micromolar IC50 value. nih.gov Further optimization strategies have been proposed, such as elongating a side chain to create additional interactions with a distal pocket (pocket C) to further enhance potency. nih.gov
| Compound | Target | IC50 | Key Structural Features |
|---|---|---|---|
| VS9 | IDO1 | 2.6 μM | Initial hit compound with mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine core. nih.gov |
| 38 | IDO1 | 0.9 μM | Optimized analogue with improved potency. nih.gov |
In the context of PD-1/PD-L1 interaction inhibitors, SAR exploration of the mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine series also yielded a potent lead compound. mdpi.comnih.gov The design strategy involved a ring fusion approach to develop analogues based on existing chemical series. mdpi.comnih.gov This systematic modification and analysis led to the identification of compound A22 (also referred to as compound 79 ), which exhibited the most potent activity with an IC50 in the nanomolar range. mdpi.comnih.gov These studies pave the way for future drug design and the development of this class of compounds as immunomodulatory agents. nih.gov
| Compound | Target | IC50 | Key SAR Finding |
|---|---|---|---|
| A22 (79) | PD-1/PD-L1 Interaction | 92.3 nM | Identified as a promising lead compound through SAR studies and a ring fusion strategy. mdpi.comnih.gov |
Applications of 8 Methylthio 1 2 3 Triazolo 4,3 a Pyridine in Advanced Chemical Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block for Complex Molecules
The nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine core is a well-established pharmacophore and a versatile building block in organic synthesis. The introduction of a methylthio group at the 8-position, creating 8-(methylthio)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine, further enhances its synthetic utility. The thioether linkage can be strategically modified through oxidation to sulfoxides and sulfones, or cleaved under specific conditions, allowing for the introduction of other functional groups.
The synthesis of the parent nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold can be achieved through various methods, including the oxidative cyclization of 2-hydrazinopyridines with aldehydes or isothiocyanates. organic-chemistry.org For instance, an environmentally benign synthesis has been reported using ceric ammonium (B1175870) nitrate (B79036) as a catalyst in polyethylene (B3416737) glycol. organic-chemistry.org Another efficient method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by microwave-assisted dehydration. organic-chemistry.org The introduction of the 8-(methylthio) group can be envisioned through the use of appropriately substituted pyridine (B92270) precursors.
While specific examples detailing the use of 8-(methylthio)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine as a building block are not extensively documented in publicly available literature, the known reactivity of the triazolopyridine system and the thioether moiety suggests its potential in the construction of more complex molecular architectures. For example, derivatives of nih.govnih.govmdpi.comtriazolo[4,3-a]pyrimidines have been synthesized in one-pot, three-component reactions, showcasing the adaptability of the core structure. nih.gov
Table 1: Synthetic Methodologies for nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine Derivatives
| Method | Reagents | Conditions | Reference |
| Oxidative Cyclization | 2-Hydrazinopyridines, Aldehydes | Ceric Ammonium Nitrate, Polyethylene Glycol | organic-chemistry.org |
| Palladium-Catalyzed Addition/Dehydration | 2-Chloropyridine, Hydrazides | Palladium Catalyst, Acetic Acid, Microwave | organic-chemistry.org |
| Electrochemical Desulfurative Cyclization | 2-Hydrazinopyridines, Isothiocyanates | Electrochemical Conditions | organic-chemistry.org |
| One-Pot Three-Component Reaction | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic Aldehydes, Ethyl Acetoacetate | Catalyst, Ethanol (B145695), Reflux | nih.gov |
Ligand Design in Organometallic Catalysis
The nitrogen-rich nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold is an excellent candidate for ligand design in organometallic catalysis. nih.govnih.gov The multiple nitrogen atoms can act as coordination sites for a variety of metal centers. The presence of the sulfur atom in the 8-(methylthio) group introduces an additional soft donor site, making 8-(methylthio)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine a potential bidentate or even tridentate ligand.
The coordination of such thioether-functionalized ligands to transition metals could lead to the formation of novel catalysts with unique reactivity and selectivity. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be fine-tuned by modifications on the triazolopyridine ring. While specific catalytic applications of 8-(methylthio)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine complexes are yet to be extensively reported, the general principles of ligand design suggest its promise in this area. For instance, related nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine-based compounds have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), where coordination to a heme iron center is crucial for activity. nih.govnih.gov
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular assemblies. The nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine framework, with its hydrogen bond donors and acceptors, as well as its potential for π-π stacking interactions, is an attractive motif for supramolecular design.
Exploration in Functional Materials (e.g., organic electronics, optoelectronics)
The extended π-conjugated system of the nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine core endows it with interesting electronic and photophysical properties, making it a candidate for applications in functional materials. mdpi.com Derivatives of this scaffold have been explored for their potential use in organic light-emitting diodes (OLEDs) and as sensitizers in solar cells. mdpi.com
The electronic properties of the nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine system can be modulated by the introduction of various substituents. The 8-(methylthio) group, being an electron-donating group, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of the electronic structure is crucial for designing materials with specific charge-transport and light-emitting properties.
Theoretical calculations on related 8-chloro-3-((3-chlorobenzyl)thio)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine have shown that the frontier molecular orbitals are distributed across the molecule, with the thioether bridge facilitating electron transit between the benzene (B151609) and triazolopyridine rings. mdpi.com This suggests that 8-(methylthio)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine could exhibit interesting charge-transport characteristics. The electronic absorption spectra of pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazines, which are analogous in structure, show absorption in the visible region, indicating their potential for optoelectronic applications. mdpi.com
Table 2: Potential Applications of 8-(Methylthio)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine in Functional Materials
| Application Area | Potential Role of 8-(Methylthio)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridine | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Host material, Emitter | Tuning of electronic properties by the methylthio group, potential for efficient charge transport. mdpi.com |
| Organic Solar Cells (OSCs) | Electron donor or acceptor material | Modifiable HOMO/LUMO levels, potential for broad absorption. mdpi.com |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Potential for ordered molecular packing and efficient charge transport. |
Future Research Directions for 8 Methylthio 1 2 3 Triazolo 4,3 a Pyridine
Development of Novel and More Efficient Synthetic Routes
Future research should focus on several key areas to improve synthetic efficiency. One promising approach is the development of one-pot multicomponent reactions, which can construct the complex triazolopyridine core from simple starting materials in a single step, minimizing waste and purification efforts. nih.gov Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration, as it can dramatically reduce reaction times and improve yields for heterocyclic constructions. researchgate.netnih.gov
Furthermore, the exploration of novel catalytic systems, including transition metal catalysts and organocatalysts, could open up new pathways for the cyclization and functionalization steps. nih.gov The development of continuous flow synthesis methods would also be a significant advancement, allowing for safer, more scalable, and highly controlled production of the target compound. A comparative analysis of existing and potential synthetic strategies is presented below.
| Synthetic Strategy | Description | Potential Advantages for Future Research | Relevant Findings |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. | High atom economy, reduced waste, simplified purification, rapid library generation. | MCRs have been successfully used to prepare researchgate.netlp.edu.uanih.govtriazolo[4,3-a]pyrimidine derivatives. nih.gov |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat reactions, often leading to faster rates and higher yields. | Drastically reduced reaction times, improved yields, enhanced reaction control. | Microwave assistance has been applied to synthesize various 1,2,4-triazolo[4,3-a]pyridine derivatives. researchgate.net |
| Novel Catalysis | Employing new catalysts (e.g., copper, manganese) to facilitate key bond-forming reactions. | Milder reaction conditions, higher selectivity, access to new chemical transformations. | Copper-catalyzed methods have been developed for the synthesis of related triazolopyridines. nih.gov |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch process. | Enhanced safety, scalability, precise control over reaction parameters, and ease of automation. | This modern technique is increasingly applied to heterocyclic synthesis for improved efficiency and safety. |
Discovery of Undiscovered Reactivity and Transformation Pathways
The reactivity of the 8-(methylthio)- researchgate.netlp.edu.uanih.govtriazolo[4,3-a]pyridine scaffold is not yet fully explored. The interplay between the electron-rich triazole ring, the pyridine (B92270) ring, and the versatile methylthio group suggests a wealth of undiscovered chemical transformations.
Future investigations should systematically explore the reactivity at each site of the molecule. The methylthio group is a key functional handle; its oxidation to the corresponding sulfoxide (B87167) and sulfone would not only create new analogues but also modulate the electronic properties of the entire ring system. This group can also serve as a leaving group in nucleophilic aromatic substitution reactions or as a partner in metal-catalyzed cross-coupling reactions to introduce carbon, nitrogen, or oxygen-based substituents.
Furthermore, the reactivity of the pyridine and triazole rings towards electrophilic and nucleophilic attack warrants deeper investigation. Selective halogenation, nitration, or metalation at specific positions could provide key intermediates for further diversification. Understanding these fundamental reaction pathways is crucial for generating novel derivatives with tailored properties.
| Reaction Type | Target Site | Potential Outcome | Significance |
|---|---|---|---|
| Oxidation | Sulfur atom of the methylthio group | Formation of 8-(methylsulfinyl)- and 8-(methylsulfonyl)- researchgate.netlp.edu.uanih.govtriazolo[4,3-a]pyridines. | Modulates electronic properties and solubility; creates new chemical entities. |
| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | C-S bond or pre-functionalized C-X bonds | Introduction of aryl, heteroaryl, alkyl, or amino groups at the 8-position. | Enables extensive structural diversification for structure-activity relationship (SAR) studies. |
| Electrophilic Aromatic Substitution | Pyridine ring | Selective introduction of functional groups like nitro or halogen. | Provides intermediates for further functionalization. |
| N-Alkylation/Arylation | Nitrogen atoms of the triazole ring | Generation of quaternary triazolium salts or N-substituted derivatives. | Alters steric and electronic profile, potentially impacting biological activity. |
Integration of Machine Learning and AI in Compound Design and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful machine learning tool that can predict the biological activity of new compounds based on the chemical structures of existing ones. nih.govmdpi.com By building a QSAR model using a library of 8-(methylthio)- researchgate.netlp.edu.uanih.govtriazolo[4,3-a]pyridine analogues, researchers can identify key structural features that correlate with a desired activity, such as enzyme inhibition. nih.gov
| AI/ML Application | Objective | Methodology | Expected Impact |
|---|---|---|---|
| QSAR Modeling | Predict biological activity (e.g., enzyme inhibition). | Develop regression or classification models based on a training set of known active and inactive analogues. | Guides the design of more potent compounds by identifying key structural motifs. nih.gov |
| Property Prediction | Forecast physicochemical properties (solubility, logP), ADME (Absorption, Distribution, Metabolism, Excretion), and toxicity. | Utilize deep learning models (e.g., graph neural networks) trained on large chemical databases. | Prioritizes candidates with favorable drug-like properties, reducing late-stage attrition. newswise.comeurekalert.org |
| De Novo Design | Generate novel molecular structures with desired properties. | Employ generative models (e.g., GANs, VAEs) to create new chemical entities within a defined chemical space. | Explores a wider chemical space to discover novel and potentially more effective scaffolds. |
| Synthetic Route Prediction | Identify plausible and efficient synthetic pathways for target molecules. | Train AI models on vast databases of known chemical reactions. | Assists chemists in planning the synthesis of novel, computationally designed compounds. |
Exploration of its Role in Emerging Fields of Chemical Biology and Chemical Physics
The unique structure of 8-(methylthio)- researchgate.netlp.edu.uanih.govtriazolo[4,3-a]pyridine makes it an attractive candidate for applications in the emerging fields of chemical biology and chemical physics.
In chemical biology, the compound could serve as a valuable chemical probe to study biological systems. Given that related triazolopyridine scaffolds have shown inhibitory activity against various enzymes, such as c-Met, IDO1, and BRD4, this compound and its derivatives could be developed into selective ligands or inhibitors to investigate the roles of these proteins in health and disease. nih.govnih.govnih.gov By modifying the core structure with tags (e.g., fluorophores, biotin), researchers could create tools for target identification, validation, and cellular imaging.
In the realm of chemical physics, the photophysical properties of the 8-(methylthio)- researchgate.netlp.edu.uanih.govtriazolo[4,3-a]pyridine scaffold are largely unknown. Research into its absorption, fluorescence, and phosphorescence characteristics is warranted. nih.gov The conjugated heterocyclic system may possess interesting electronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs), sensors, or as an organic sensitizer (B1316253) in solar cells. nih.gov Theoretical calculations combined with experimental spectroscopic studies could elucidate its electronic structure and potential in materials science.
| Field | Potential Role/Application | Research Approach | Potential Outcomes |
|---|---|---|---|
| Chemical Biology | Chemical probe for enzyme studies (e.g., kinases, metabolic enzymes). | Synthesize derivatives and test for selective inhibition; create tagged versions for pull-down assays or imaging. | New tools to elucidate biological pathways; potential starting points for drug discovery. nih.govnih.gov |
| Chemical Biology | Fragment for fragment-based drug discovery (FBDD). | Screen the core scaffold against a wide range of biological targets. | Identification of novel protein-ligand interactions and starting points for inhibitor development. |
| Chemical Physics | Organic electronic material. | Investigate photophysical properties (UV-Vis, fluorescence spectroscopy) and perform computational modeling. | Discovery of new materials for OLEDs, organic photovoltaics, or molecular sensors. nih.gov |
| Chemical Physics | Molecular sensor. | Study changes in spectroscopic properties upon binding to specific analytes (e.g., metal ions, biomolecules). | Development of novel chemosensors for environmental or diagnostic applications. |
Q & A
Basic: What are the most efficient synthetic routes for preparing 8-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine?
Answer:
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% isolated product after extraction and alumina plug filtration . Alternative methods include iodine-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones in 1,4-dioxane under tert-butyl hydroperoxide (TBHP), achieving 74% yield . Key factors include solvent choice (ethanol vs. 1,4-dioxane) and oxidant compatibility. Characterization involves NMR, HRMS, and X-ray crystallography .
Basic: How is the structure of this compound derivatives validated experimentally?
Answer:
Structural validation employs:
- Multinuclear NMR : ¹H, ¹³C, and ³¹P (for phosphonates) to confirm substituent positions and purity .
- X-ray crystallography : Resolves fused-ring geometry and substituent orientation (e.g., CCDC 1876881 for phosphonate derivatives) .
- HRMS : Verifies molecular weight and isotopic patterns .
Advanced: How do electronic effects influence regioselectivity in triazolopyridine functionalization?
Answer:
Electron-withdrawing groups (e.g., nitro) trigger Dimroth rearrangements. For example, 2-hydrazinyl-5-nitropyridine undergoes cyclization to form [1,2,4]triazolo[1,5-a]pyridine isomers under thermal conditions (60°C, 50 hours), confirmed by ³¹P NMR . Steric and electronic factors dictate whether cyclization proceeds via 5-exo-dig pathways or rearrangements .
Advanced: What strategies optimize reaction yields for triazolopyridine-based phosphonates?
Answer:
Phosphonylation via 5-exo-dig cyclization requires:
- Precursors : Chloroethynylphosphonates and N-unsubstituted 2-hydrazinylpyridines.
- Conditions : K₂CO₃ in acetonitrile (rt, 4 hours), achieving >80% yield. Elevated temperatures (60°C) improve conversion for electron-deficient substrates .
- Purification : Chromatography or recrystallization from ethanol/water mixtures .
Advanced: How can computational methods guide pharmacological studies of triazolopyridines?
Answer:
Molecular docking (e.g., Discovery Studio, AutoDock) predicts interactions with biological targets. For example:
- Lanosterol-14α-demethylase : Triazolopyridines with alkylthio substituents show high binding affinity (ΔG < -9 kcal/mol), suggesting antifungal potential .
- Receptor tyrosine kinases : Docking scores correlate with in vitro kinase inhibition, guiding SAR for anticancer agents .
Basic: What are common derivatization reactions for this compound?
Answer:
- Nucleophilic substitution : Thiol groups react with alkyl halides (e.g., CnH2n+1Br) in propan-2-ol to form alkylthio derivatives .
- Oxidation : Methylthio groups oxidize to sulfones using KMnO₄ or H₂O₂ .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the pyridine ring .
Advanced: How do conflicting spectral data arise in triazolopyridine characterization, and how are they resolved?
Answer:
Contradictions often stem from tautomerism or solvent effects. For example:
- Tautomeric equilibria : [1,2,4]Triazolo[4,3-a]pyridines may interconvert between NH and CH tautomers, altering ¹H NMR shifts. DMSO-d₆ stabilizes NH forms, while CDCl₃ favors CH .
- Dynamic NMR : Variable-temperature experiments (e.g., -40°C to 80°C) resolve overlapping signals .
Advanced: What green chemistry principles apply to triazolopyridine synthesis?
Answer:
- Solvent selection : Ethanol or water minimizes toxicity vs. DMF/DMSO .
- Oxidants : NaOCl replaces carcinogenic Cr(VI) or DDQ .
- Catalyst recycling : Pd/C or Cu nanoparticles enable reuse in cross-coupling reactions .
Basic: What are the key challenges in scaling up triazolopyridine synthesis?
Answer:
- Purification : Column chromatography is impractical at scale; alternatives include crystallization (e.g., methanol recrystallization ).
- Exothermicity : Oxidative cyclizations require controlled addition of NaOCl to prevent runaway reactions .
Advanced: How does substituent position affect bioactivity in triazolopyridines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
